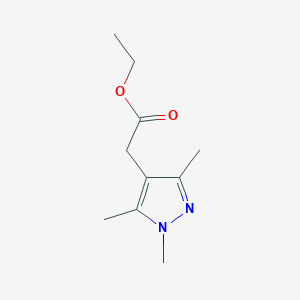

ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate

CAS No.: 70598-01-5

Cat. No.: VC4577503

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70598-01-5 |

|---|---|

| Molecular Formula | C10H16N2O2 |

| Molecular Weight | 196.25 |

| IUPAC Name | ethyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate |

| Standard InChI | InChI=1S/C10H16N2O2/c1-5-14-10(13)6-9-7(2)11-12(4)8(9)3/h5-6H2,1-4H3 |

| Standard InChI Key | KPADBJAWODCXTR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=C(N(N=C1C)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate comprises a pyrazole ring substituted with methyl groups at the 1-, 3-, and 5-positions, coupled to an ethyl acetate side chain at the 4-position. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, confers rigidity and electronic diversity, while the ester group enhances solubility in organic solvents . The IUPAC name, ethyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate, reflects this substitution pattern. Key structural identifiers include the SMILES string CCOC(=O)CC1=C(N(N=C1C)C)C and InChIKey KPADBJAWODCXTR-UHFFFAOYSA-N .

Physical and Chemical Properties

The compound’s physical properties are partially documented. While solubility data in aqueous systems remain unreported, its ester functionality suggests moderate polarity, likely favoring solubility in dichloromethane, ethyl acetate, or dimethylformamide. The logP value, a critical determinant of lipophilicity, is unrecorded but can be estimated at ~1.75 based on analogous pyrazole esters . Stability under standard laboratory conditions is presumed high, given the absence of reactive functional groups beyond the hydrolytically labile ester.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₂ | |

| Molecular Weight | 196.25 g/mol | |

| CAS Registry | 70598-01-5 | |

| SMILES | CCOC(=O)CC1=C(N(N=C1C)C)C |

Synthesis and Characterization

Synthetic Routes

The synthesis of ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate typically proceeds via multi-step routes involving condensation and functional group transformations. A representative method, adapted from malonamide derivative synthesis , begins with ethyl 3-chloro-3-oxopropanoate (1), which undergoes condensation with an aromatic amine (2) in the presence of triethylamine to yield intermediate 3. Subsequent hydrolysis produces carboxylic acid 4, which is coupled with 1,3,5-trimethyl-1H-pyrazol-4-amine (5) using dicyclohexylcarbodiimide (DCC) to form 6. Final α-alkylation with a brominated compound (7) under basic conditions (potassium t-butoxide) affords the target molecule .

Optimal conditions for the alkylation step require N-methylpyrrolidone (NMP) as the solvent and temperatures maintained at 0–5°C, achieving yields up to 61.7% depending on substituent steric effects . This route underscores the compound’s role as a scaffold for further functionalization, particularly in introducing diverse side chains for structure-activity relationship (SAR) studies.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal for structural confirmation. The ¹H-NMR spectrum typically displays signals for the ethyl ester (δ ~1.2 ppm, triplet; δ ~4.1 ppm, quartet), methyl groups on the pyrazole (δ ~2.1–2.5 ppm), and the acetate methylene (δ ~3.7 ppm) . ¹³C-NMR corroborates carbonyl (δ ~170 ppm) and pyrazole ring carbons (δ ~140–150 ppm) . HRMS data for the molecular ion [M+H]⁺ should align closely with the theoretical m/z of 197.1289.

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate’s primary application lies in synthesizing nitrogen-rich heterocycles. Its pyrazole core serves as a directing group in metal-catalyzed cross-coupling reactions, enabling the construction of biaryl systems. For instance, Suzuki-Miyaura couplings with aryl boronic acids can introduce aromatic moieties at the 4-position, expanding molecular complexity. Additionally, the ester group is amenable to hydrolysis, yielding carboxylic acids for subsequent amidation or reduction to alcohols.

Agrochemical and Pharmaceutical Development

Pyrazole derivatives are renowned for their bioactivity. While direct studies on this compound are sparse, structurally related malonamide derivatives exhibit potent acaricidal and insecticidal activities. For example, compounds featuring 1,3,5-trimethylpyrazole moieties demonstrate LC₅₀ values <10 ppm against Tetranychus cinnabarinus (carmine spider mites), rivaling commercial acaricides . In medicinal chemistry, pyrazole-based analogs are investigated for anti-inflammatory and anticancer properties, leveraging interactions with cyclooxygenase-2 (COX-2) or kinase targets.

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

The trimethylpyrazole scaffold may modulate arachidonic acid metabolism, a pathway central to inflammation. Derivatives inhibiting COX-2 reduce prostaglandin E₂ (PGE₂) synthesis, alleviating pain and swelling in rodent models. Molecular docking studies suggest that the pyrazole ring’s nitrogen atoms coordinate with COX-2’s active site, while the ester group enhances bioavailability.

Future Perspectives and Research Directions

Expanding Synthetic Utility

Future work should explore catalytic asymmetric synthesis to access enantiomerically pure variants, which could exhibit enhanced bioactivity. Incorporating fluorinated groups, as seen in heptafluoroisopropyl-substituted analogs , may improve metabolic stability and target binding.

Biological Profiling

Comprehensive in vitro and in vivo studies are needed to elucidate this compound’s pharmacological potential. Priority areas include:

-

Anticancer Screening: Testing against NCI-60 cell lines to identify cytotoxicity profiles.

-

Kinase Inhibition Assays: Evaluating interactions with EGFR, VEGFR, or CDK2.

-

ADMET Studies: Assessing absorption, distribution, and toxicity to guide lead optimization.

Computational Modeling

Quantum mechanical calculations and molecular dynamics simulations could predict reactivity and binding modes. For instance, density functional theory (DFT) might optimize the ester’s hydrolysis kinetics, while machine learning models could correlate structural features with acaricidal activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume